N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-15-11-16(2)13-19(12-15)27-22(30)14-32-23-10-9-21(28-29-23)24-17(3)26-25(33-24)18-5-7-20(31-4)8-6-18/h5-13H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFUFLMFFXDJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anticancer and anticonvulsant activities.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a thiazole moiety, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridazine rings. In particular, the compound has been evaluated against several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of various thiazole derivatives, it was found that compounds similar to this compound exhibited promising results:
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 2.74 | High |
| Compound B | A549 (Lung Cancer) | 0.39 | Moderate |
These findings suggest that the thiazole and pyridazine components may enhance the cytotoxicity against specific cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth .
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have also been explored. In a picrotoxin-induced convulsion model, derivatives of thiazole and pyridazine were assessed for their effectiveness.
Case Study: Anticonvulsant Efficacy
A study reported that certain thiazole-linked compounds showed significant anticonvulsant activity:
| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound C | PTZ Model | 18.4 | 170.2 | 9.2 |
The results indicated that structural modifications in the thiazole moiety could enhance anticonvulsant activity, suggesting that this compound may exhibit similar properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl and thiazole rings significantly influence biological activity. For instance:
- Methoxy Substitution : Enhances cytotoxicity against MCF-7 cells.
- Dimethyl Groups : Increase anticonvulsant efficacy.
- Thiazole Ring : Essential for both anticancer and anticonvulsant activities.
These findings emphasize the importance of chemical modifications in optimizing the biological activity of this compound .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step reactions starting from simpler precursors. The introduction of functional groups such as methoxy and thiazole enhances its potential biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, the thiazole and pyridazine components are known to interact with various cellular pathways involved in cancer proliferation and apoptosis. Studies have shown that derivatives of thiazoles can inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Properties
Compounds containing thiazole and pyridazine rings have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are historically recognized for their antibacterial properties. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial effects.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored extensively. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have reported that derivatives can reduce the production of nitric oxide and prostaglandins in macrophage cell lines.
Case Studies
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) linker between the pyridazine and acetamide moieties participates in nucleophilic substitution and oxidation reactions :
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃, 60°C | Replacement of –SH with –S-alkyl groups, forming derivatives with modified solubility | |
| Oxidation | H₂O₂ (30%) in acetic acid, 25°C | Conversion of –S– to sulfoxide (–SO–) or sulfone (–SO₂–) groups, altering electronic properties |
For example, oxidation with hydrogen peroxide yields sulfone derivatives, which exhibit enhanced polarity and potential bioactivity shifts.
Thiazole Ring Modifications
The 4-methyl-1,3-thiazol-5-yl group undergoes electrophilic substitution and cycloaddition reactions :
Brominated derivatives serve as intermediates for synthesizing libraries of bioactive analogs, such as kinase inhibitors.
Acetamide Hydrolysis and Functionalization
The acetamide (–NHCOCH₂–) group is susceptible to hydrolysis and acylation :
Hydrolysis under acidic conditions generates a free amine, which can be re-functionalized for SAR studies .
Pyridazine Ring Reactivity
The pyridazine core participates in Diels-Alder reactions and metal-catalyzed cross-couplings :
Cross-coupling reactions enable structural diversification, critical for optimizing pharmacokinetic profiles.
Methoxyphenyl Group Transformations
The 4-methoxyphenyl substituent undergoes demethylation and halogenation :
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Conversion of –OCH₃ to –OH, enabling hydrogen bonding in target interactions | |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group (–NO₂) introduction for electron-withdrawing effects |
Demethylation products show increased polarity, improving aqueous solubility for in vitro assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
